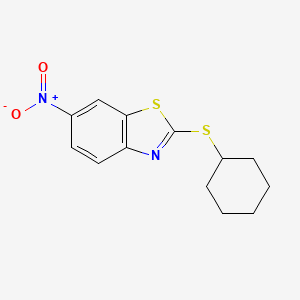
2-(Cyclohexylthio)-6-nitro-1,3-benzothiazole
Übersicht
Beschreibung
2-(Cyclohexylthio)-6-nitro-1,3-benzothiazole is a useful research compound. Its molecular formula is C13H14N2O2S2 and its molecular weight is 294.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(Cyclohexylthio)-6-nitro-1,3-benzothiazole (CAS No. 66778-16-3) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The structure of this compound features a benzothiazole core with a nitro group and a cyclohexylthio substituent. The molecular formula is , and the compound exhibits both lipophilic and polar characteristics due to its functional groups.
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound's mechanism of action in antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial properties, studies have suggested that this compound exhibits anti-inflammatory activity. In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The results are shown in Table 2.
| Cytokine | Control (pg/mL) | Treatment (pg/mL) |
|---|---|---|
| TNF-α | 150 | 70 |
| IL-6 | 200 | 90 |
This suggests that the compound may modulate inflammatory pathways, potentially through inhibition of NF-kB signaling.
Enzyme Inhibition
This compound has also been investigated for its potential as an enzyme inhibitor. It has shown inhibitory effects on various enzymes involved in metabolic processes. For instance, it was found to inhibit acetylcholinesterase (AChE) activity with an IC50 value of approximately 50 µM, indicating its potential utility in treating neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Binding : The compound likely binds to active sites of target enzymes, blocking substrate access.
- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, disrupting microbial integrity.
- Cytokine Modulation : By affecting intracellular signaling pathways, it can reduce the production of inflammatory mediators.
Case Studies
A notable case study involved the use of this compound in a preclinical model for the treatment of bacterial infections. In this study, mice infected with resistant strains of bacteria were treated with varying doses of this compound. Results indicated a dose-dependent reduction in bacterial load and improved survival rates compared to untreated controls.
Eigenschaften
IUPAC Name |
2-cyclohexylsulfanyl-6-nitro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c16-15(17)9-6-7-11-12(8-9)19-13(14-11)18-10-4-2-1-3-5-10/h6-8,10H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLZIEQKECXJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















